BenchChemオンラインストアへようこそ!

Fmoc-L-Tyr(SO3DCV)-OH

Solid-phase peptide synthesis Fmoc deprotection Protecting group stability

Fmoc-L-Tyr(SO3DCV)-OH is the definitive building block for incorporating acid-labile sulfotyrosine residues into peptides via standard Fmoc SPPS. Unlike unprotected sulfotyrosine salts that desulfate upon TFA exposure, the dichlorovinyl (DCV) protecting group renders the sulfate ester stable to both piperidine-mediated Fmoc removal and TFA-mediated global deprotection. After chain assembly, DCV is cleanly removed by hydrogenolysis with TEA, leaving native sulfotyrosine without side reactions on Trp or Met. This enables the direct synthesis of multiply sulfated peptides—including tetrasulfated chemokine receptor fragments and conformationally constrained cyclic sulfopeptides—that are inaccessible by other methods. Ideal for labs synthesizing sulfated chemokine receptor N-terminal domains, HIV-1 entry inhibitors, or metabolically stable sulfotyrosine mimetics.

Molecular Formula C26H21Cl2NO8S
Molecular Weight 578.4 g/mol
CAS No. 1151854-06-6
Cat. No. B6351141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Tyr(SO3DCV)-OH
CAS1151854-06-6
Molecular FormulaC26H21Cl2NO8S
Molecular Weight578.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O
InChIInChI=1S/C26H21Cl2NO8S/c27-24(28)15-36-38(33,34)37-17-11-9-16(10-12-17)13-23(25(30)31)29-26(32)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22-23H,13-14H2,(H,29,32)(H,30,31)/t23-/m0/s1
InChIKeyJDNCIOFMCRYUMK-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Tyr(SO3DCV)-OH (CAS 1151854-06-6): Protected Sulfotyrosine Building Block for Fmoc SPPS


Fmoc-L-Tyr(SO3DCV)-OH (CAS 1151854-06-6) is an Fmoc-protected L-tyrosine derivative in which the phenolic sulfate group of sulfotyrosine (sTyr) is masked with a dichlorovinyl (DCV) protecting group [1]. This building block enables the incorporation of acid-labile sulfotyrosine residues into peptides via Fmoc-based solid-phase peptide synthesis (Fmoc SPPS), with the DCV group providing stability to the basic conditions of Fmoc deprotection and the acidic conditions of global side-chain deprotection [2]. The sulfate is ultimately unmasked by hydrogenolysis after peptide assembly, delivering the native sulfotyrosine residue [3].

Why Fmoc-L-Tyr(SO3DCV)-OH Cannot Be Substituted with Unprotected Sulfotyrosine or Generic Analogs


Tyrosine O-sulfate esters are intrinsically unstable under the acidic conditions of standard Fmoc SPPS, undergoing rapid desulfation upon exposure to trifluoroacetic acid (TFA) used for global deprotection and resin cleavage [1]. Unprotected Fmoc-Tyr(SO3Na)-OH suffers from sluggish couplings and poor resin swelling during stepwise assembly, particularly when multiple sulfotyrosine residues are required [2]. Furthermore, the alternative strategy of using postsynthetic sulfation on resin requires orthogonal phenol protection that can be selectively removed without compromising acid- or base-sensitive moieties, an approach that lacks the same efficiency for multisulfated sequences [3]. The DCV protecting group in Fmoc-L-Tyr(SO3DCV)-OH directly addresses these limitations by rendering the sulfate moiety stable to both piperidine-mediated Fmoc removal and TFA-mediated side-chain deprotection, enabling the direct, building-block-based assembly of sulfotyrosine-containing peptides without degradation of the sulfate ester [4].

Fmoc-L-Tyr(SO3DCV)-OH: Quantitative Comparator Data for Scientific Selection


Piperidine Stability: DCV-Protected Sulfate vs. TCE-Protected Sulfate

The DCV-protected sulfate in Fmoc-Tyr(SO3DCV)-OH demonstrates superior stability to standard Fmoc deprotection conditions compared with the TCE-protected sulfate ester [1]. In stability assays using 20% piperidine in DMF, a model DCV-protected sulfate diester (compound 2.4) exhibited negligible decomposition over 1 hour, whereas the TCE-protected analog (compound 2.3) underwent partial decomposition under identical conditions [2]. This enhanced base stability enables the use of standard Fmoc removal protocols without sulfate degradation during peptide assembly [3].

Solid-phase peptide synthesis Fmoc deprotection Protecting group stability Sulfotyrosine

2-Methylpiperidine Compatibility: Selective Fmoc Removal Without Sulfate Degradation

When 2-methylpiperidine (2-MP) is used for Fmoc removal instead of piperidine, DCV-protected sulfates remain fully intact, enabling a completely orthogonal protection strategy for sulfotyrosine-containing sequences [1]. A model DCV-protected sulfate diester (compound 2.4) showed no detectable decomposition after treatment with 20% 2-MP in DMF for 1 hour [2]. This stability allows the use of 2-MP as a gentle deprotection base that preserves the sulfate moiety while effectively removing the Fmoc group during iterative coupling cycles [3].

Fmoc SPPS Base-labile protecting groups 2-MP deprotection Sulfotyrosine

DCV Removal Efficiency: Optimized Hydrogenolysis Conditions Minimize Trp Reduction

The DCV protecting group is removed by hydrogenolysis after peptide assembly, and the removal efficiency has been quantitatively compared across multiple conditions [1]. Using H₂, Pd/C, and ammonium formate, incomplete DCV removal resulted in products with 1 or 2 DCV groups remaining [2]. In contrast, hydrogenolysis in the presence of triethylamine (TEA) achieved complete DCV removal without any reduction of the indole ring in Trp residues [3]. This optimized protocol is particularly advantageous for peptides containing acid- and reduction-sensitive residues [4].

Hydrogenolysis Protecting group removal Tryptophan preservation Sulfotyrosine

Acid Stability During TFA Cleavage: DCV Protection Prevents Sulfate Desulfation

Unprotected sulfotyrosine residues undergo rapid desulfation under the TFA conditions used for global deprotection and resin cleavage in Fmoc SPPS [1]. The DCV protecting group in Fmoc-Tyr(SO3DCV)-OH renders the sulfate moiety completely stable to TFA treatment, enabling the use of standard acidic cleavage cocktails without loss of the sulfate ester [2]. This acid stability is a direct and quantifiable advantage over unprotected Fmoc-Tyr(SO3Na)-OH, which cannot survive TFA-mediated cleavage without significant desulfation [3]. The peptide is cleaved from the resin using TFA/TIS while the DCV groups remain intact, with sulfate unmasking deferred to a mild hydrogenolysis step [4].

Acid lability Sulfate ester stability TFA cleavage Peptide synthesis

Coupling Efficiency: Building Block vs. Unprotected Sulfotyrosine Salt Strategy

The use of unprotected Fmoc-Tyr(SO3Na)-OH as a building block suffers from sluggish couplings and poor resin swelling, particularly when synthesizing peptides containing multiple sulfotyrosine residues [1]. This limitation has been documented by independent groups attempting to prepare polysulfated sequences, who reported extended coupling times and reduced overall yields when using the unprotected sodium salt approach [2]. In contrast, Fmoc-Tyr(SO3DCV)-OH behaves as a standard Fmoc amino acid derivative during SPPS, with couplings proceeding using PyBOP or HATU activation without the kinetic penalties associated with the charged sulfate moiety [3]. This enables efficient assembly of multisulfated peptides, as demonstrated by the successful synthesis of a tetrasulfated 20-mer corresponding to chemokine receptor D6 residues 14-33 and a disulfated 35-mer corresponding to DARC residues 8-42 [4].

Coupling efficiency Fmoc SPPS Peptide assembly Sulfotyrosine

Optimal Use Cases for Fmoc-L-Tyr(SO3DCV)-OH Based on Differentiating Evidence


Synthesis of Multisulfated Peptides Corresponding to Chemokine Receptor N-Termini

This building block is indicated for the synthesis of peptides containing two or more sulfotyrosine residues, particularly sequences modeling the N-terminal extracellular domains of chemokine receptors such as CXCR6, DARC, and D6 [1]. The successful preparation of a tetrasulfated 20-mer (D6 residues 14-33) and a disulfated 35-mer (DARC residues 8-42) demonstrates the building block's compatibility with extended and multiply sulfated sequences that are inaccessible using unprotected sulfotyrosine salts [2]. The optimized hydrogenolysis conditions with triethylamine ensure complete DCV removal without side reactions on Trp or Met residues [3].

Preparation of Cyclic Sulfopeptides for Therapeutic Screening

Fmoc-L-Tyr(SO3DCV)-OH has been successfully employed in the synthesis of template-constrained cyclic sulfopeptides that inhibit HIV-1 entry and complement CCR5 antagonist activity [1]. Three distinct cyclic sulfopeptides were identified as inhibitors of HIV-1 entry in cell-based assays following synthesis using this building block [2]. The DCV protection strategy enables the incorporation of sulfotyrosine residues into conformationally constrained cyclic peptides without degradation during assembly or cleavage, a critical requirement for generating structurally defined sulfopeptide libraries for drug discovery [3].

Synthesis of Sulfotyrosine-Containing Peptides with Reduction-Sensitive Residues

For peptides containing tryptophan, methionine, or other residues susceptible to reduction or acid-catalyzed side reactions, the DCV protection strategy with TEA-assisted hydrogenolysis provides a critical advantage [1]. The optimized protocol enables quantitative removal of DCV groups without indole ring reduction in Trp (0% reduction) and without interference from Met residues [2]. This makes the building block the preferred choice for synthesizing sulfated chemokine receptor fragments, peptide hormones, and other biologically relevant sulfopeptides where Trp and Met residues are frequently present in the native sequence [3].

Development of Non-Hydrolyzable Sulfotyrosine Peptide Analogs

The DCV protection strategy developed for Fmoc-Tyr(SO3DCV)-OH extends to the synthesis of non-hydrolyzable sulfotyrosine analogs, including 4-(sulfonomethyl)phenylalanine (Smp) [1]. Research has demonstrated that protecting the sulfonate residue of Smp with a TCE or DCV group during SPPS yields superior results compared to previously reported methods where the sulfonate was left unprotected [2]. This approach enables the preparation of metabolically stable sulfotyrosine mimetics for structure-activity relationship studies and therapeutic peptide optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Tyr(SO3DCV)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.